

Aspergillin PZ: A Technical Overview of a Bioactive Fungal Metabolite

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Compound of Interest

Compound Name: *Aspergillin PZ*

Cat. No.: *B605644*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillin PZ is a structurally complex isoindole alkaloid first isolated from the fungus *Aspergillus awamori*.^[1] As a member of the cytochalasan family of natural products, it has garnered interest for its notable biological activities, including antifungal and cytotoxic properties.^[2] This technical guide provides a consolidated overview of the molecular characteristics, synthetic approaches, and known mechanisms of action of **Aspergillin PZ**, presenting key data for researchers in natural product chemistry and drug discovery.

Molecular Profile

The fundamental molecular attributes of **Aspergillin PZ** are summarized below.

Property	Value	Source
Molecular Formula	C ₂₄ H ₃₅ NO ₄	[1][3][2][4]
Molecular Weight	401.5 g/mol	[4]
401.54 g/mol	[3]	
401.5470 Da	[1]	
Accurate Mass	401.2566 Da	
401.25660860 Da	[4]	[1]
Chemical Class	Isoindole Alkaloid, Cytochalasan	[1][5][6]
Origin	Aspergillus awamori	[1][5]

Biological Activity

Aspergillin PZ has demonstrated a range of biological effects. It induces morphological deformities in the conidia of the fungus *Pyricularia oryzae*.^{[5][2]} Furthermore, it exhibits selective antibacterial activity against *Staphylococcus epidermidis* (MIC = 20 µM), while being less effective against *Staphylococcus aureus*, *Escherichia coli*, and *Bacillus cereus* (MICs > 20 µM).^[2] In terms of cytotoxicity, **Aspergillin PZ** is active against HL-60 promyelocytic leukemia cells with an IC₅₀ value of 56.61 µM.^[2] However, its cytotoxic effects against THP-1 acute monocytic leukemia and PC3 prostate cancer cells are less potent (IC₅₀s > 80 µM).^[2]

Experimental Protocols

Isolation and Purification

The initial isolation of **Aspergillin PZ** from the fermentation broth of *Aspergillus awamori* was achieved through activity-guided fractionation and purification.^[5] The structural elucidation was performed using spectral data, primarily 2D NMR, and was ultimately confirmed by X-ray analysis.^[5] For detailed experimental procedures, researchers should refer to the original publication by Zhang et al. in the *Journal of Antibiotics*.

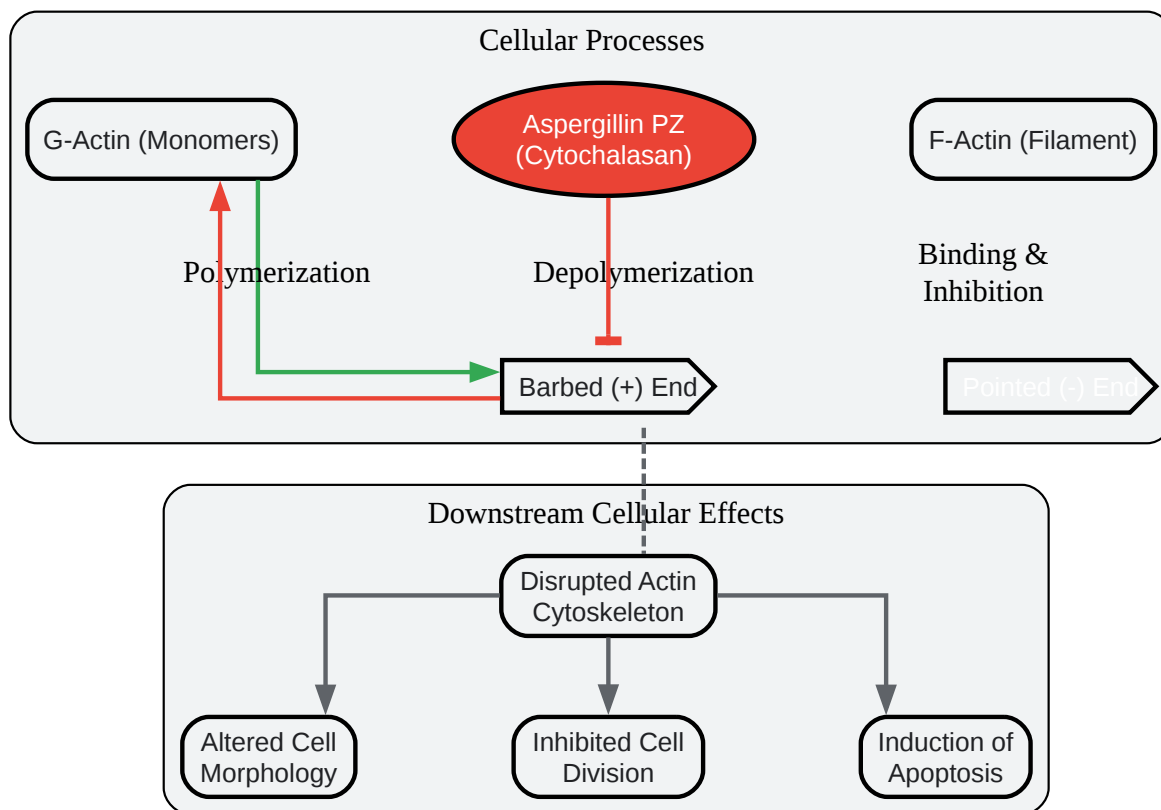
Biomimetic Total Synthesis

A biomimetic total synthesis of (+)-**Aspergillin PZ** has been developed, providing a chemical route to this complex natural product.[6] A key strategic element of this synthesis is a high-pressure Diels-Alder reaction to construct the isoindolone core.[1] The synthesis is described as a 13-step process starting from divinyl carbinol.[1] The endgame of the synthesis involves a proposed "vinylogous Prins reaction" from the precursor aspochalasin D to form the intricate pentacyclic skeleton of **Aspergillin PZ**. [1][6] For the complete, step-by-step methodology, the work by Reyes et al. on the biomimetic synthesis of **Aspergillin PZ** should be consulted.

Mechanism of Action and Signaling

Specific signaling pathways directly modulated by **Aspergillin PZ** have not been extensively detailed in available literature. However, as a member of the cytochalasan class, its primary mechanism of action is understood to be the inhibition of actin polymerization.[4]

Cytochalasans bind to the barbed, fast-growing end of actin filaments, which blocks both the assembly and disassembly of actin monomers.[4] This disruption of the actin cytoskeleton can lead to a variety of cellular effects, including changes in cell morphology, inhibition of cell division and motility, and in some cases, apoptosis.[4]



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Caption: General mechanism of cytochalasans like **Aspergillin PZ** on actin dynamics.

The diagram above illustrates the general mechanism of action for cytochalasans. By binding to the barbed end of actin filaments, **Aspergillin PZ** inhibits the dynamic process of polymerization, leading to a disruption of the actin cytoskeleton and subsequent downstream cellular consequences. The specific upstream and downstream signaling cascades that are impacted by **Aspergillin PZ** to produce its selective cytotoxicity remain an area for further investigation.

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